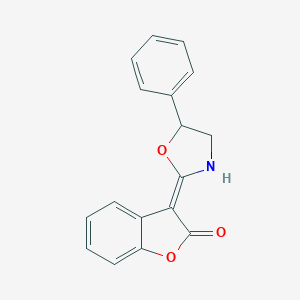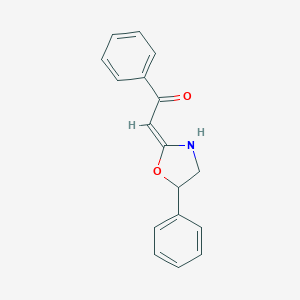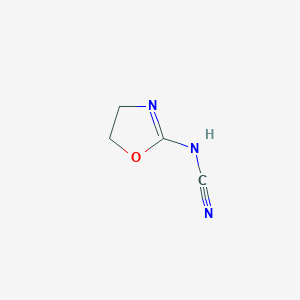
3,4-Dimethyl-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-2-naphthol, also known as DMN, is a chemical compound with a molecular formula of C12H12O. It is a yellow solid with a melting point of 95-97°C. DMN is widely used in scientific research as a reagent and a substrate in organic synthesis. It has also been studied for its potential biological and physiological effects.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-2-naphthol is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various biological processes such as the metabolism of lipids and carbohydrates. 3,4-Dimethyl-2-naphthol has also been shown to have antioxidant properties, which may contribute to its potential health benefits.
Biochemical and physiological effects:
3,4-Dimethyl-2-naphthol has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory, antifungal, and antitumor properties. 3,4-Dimethyl-2-naphthol has also been shown to improve glucose tolerance and insulin sensitivity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-Dimethyl-2-naphthol in lab experiments is its relatively low cost and availability. It is also a stable compound that can be easily synthesized and stored. However, one limitation of using 3,4-Dimethyl-2-naphthol is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3,4-Dimethyl-2-naphthol. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and diabetes. Another area of interest is its potential use as a biomarker for various diseases. Further studies are needed to fully understand the mechanism of action and potential health benefits of 3,4-Dimethyl-2-naphthol.
Méthodes De Synthèse
3,4-Dimethyl-2-naphthol can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthalenecarboxylic acid via a Friedel-Crafts acylation reaction. The resulting acid is then converted to 2-naphthalenemethanol through a reduction reaction using a reducing agent such as lithium aluminum hydride. The final step involves the introduction of two methyl groups to the 3 and 4 positions of the naphthalene ring using a methylating agent such as dimethyl sulfate.
Applications De Recherche Scientifique
3,4-Dimethyl-2-naphthol has been used extensively in scientific research as a reagent in organic synthesis. It is commonly used as a substrate in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. 3,4-Dimethyl-2-naphthol has also been studied for its potential biological and physiological effects.
Propriétés
Formule moléculaire |
C12H12O |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3,4-dimethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-8-9(2)12(13)7-10-5-3-4-6-11(8)10/h3-7,13H,1-2H3 |
Clé InChI |
DPQILBPFOYSPEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC=CC=C12)O)C |
SMILES canonique |
CC1=C(C(=CC2=CC=CC=C12)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)


![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)



![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)




